molecular formula C18H12ClN3O B12999934 3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole

3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B12999934
M. Wt: 321.8 g/mol
InChI Key: IBBDWWWDBUJXJY-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates both quinoline and oxadiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the quinoline ring imparts various biological activities, while the oxadiazole ring is known for its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylquinoline: Shares the quinoline core but lacks the oxadiazole ring.

    5-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the quinoline moiety.

Uniqueness

3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole is unique due to the combination of the quinoline and oxadiazole rings, which imparts a distinct set of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C18H12ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

3-(2-chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H12ClN3O/c1-11-7-8-15-13(9-11)10-14(16(19)20-15)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

IBBDWWWDBUJXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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